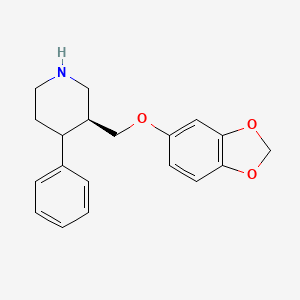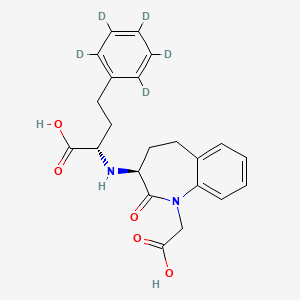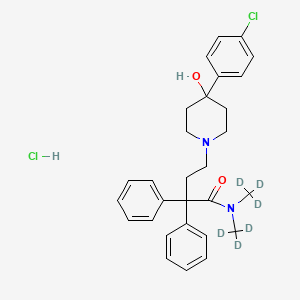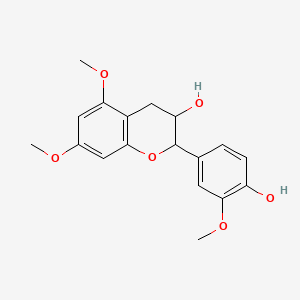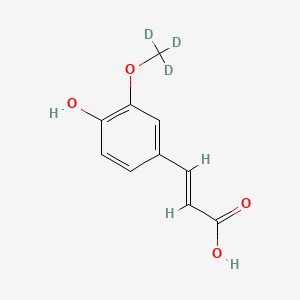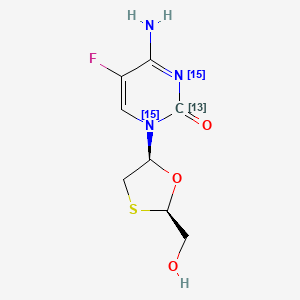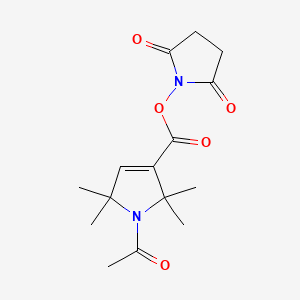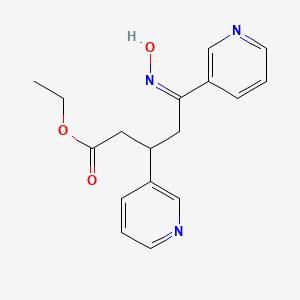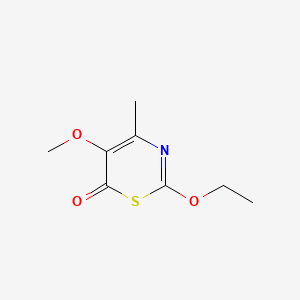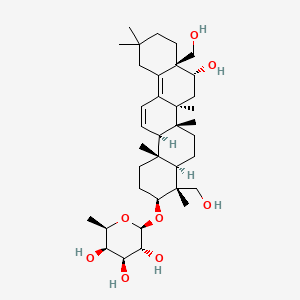
Prosapogenin D
Vue d'ensemble
Description
La prosaikogénine D est un saponoside secondaire rare dérivé des racines d'espèces de Bupleurum, en particulier Bupleurum falcatum et Bupleurum bicaule. Il s'agit d'un produit hydrolysé de la saikosaponnine B2 et il est connu pour ses activités pharmacologiques significatives, notamment ses propriétés anticancéreuses .
Applications De Recherche Scientifique
Prosaikogenin D has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Medicine: Prosaikogenin D exhibits significant anti-cancer activity, particularly against human colon cancer cell lines.
Mécanisme D'action
Target of Action
Prosapogenin D, also known as Prosaikogenin D, has been identified to have multiple molecular targets. The primary targets of this compound are involved in combating obesity . These targets include 115 targets and 44 core targets .
Mode of Action
This compound interacts with its targets to bring about changes that combat obesity . The compound binds to the major therapeutic obesity targets, playing an obesity-inhibitory role .
Biochemical Pathways
The pathways affected by this compound include the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway . These pathways are majorly involved in the anti-obesity effects of this compound .
Pharmacokinetics
Understanding the pharmacokinetics of a prodrug and its active metabolite using a two-step, consecutive, first-order irreversible reaction can provide a basic model for prodrug metabolism .
Result of Action
The result of this compound’s action is the inhibition of obesity. The compound’s binding to obesity targets results in an obesity-inhibitory effect . Furthermore, this compound has been suggested as a potential anti-obesity drug .
Analyse Biochimique
Biochemical Properties
Prosapogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it affects the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of A549 cells, a human lung carcinoma cell line, with an IC50 of 57.2 μg/mL . Furthermore, this compound influences cell signaling pathways, including the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway, which are involved in cell growth, survival, and metabolism
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to major therapeutic obesity targets, such as PI3K and Akt, with binding energies of -8.139 KJ/mol and -8.494 KJ/mol, respectively . This binding inhibits the PI3K-Akt signaling pathway, leading to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound inhibits NF-kB activation by preventing the degradation of inhibitor kB (IkB), thereby reducing the expression of pro-inflammatory genes . These molecular interactions underline the compound’s potential as an anti-obesity and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with no significant degradation reported . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-proliferative effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound methyl ester (PrsDMe) exhibits dose-dependent anti-inflammatory activity, with higher doses leading to more significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production . At high doses, this compound may exhibit cytotoxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . The compound’s interaction with key enzymes and cofactors in these pathways leads to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound’s binding to regulatory proteins in the PI3K-Akt pathway further underscores its potential as an anti-obesity agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Detailed studies on the exact transport mechanisms and distribution patterns of this compound are still needed to fully understand its pharmacokinetics.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize in specific cellular compartments, where it exerts its effects on various signaling pathways and gene expression Post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its therapeutic potential
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La prosaikogénine D peut être synthétisée par hydrolyse enzymatique de la saikosaponnine B2. Le processus implique l'utilisation de la cellulase, qui présente des performances d'hydrolyse élevées. Les conditions optimales pour cette réaction comprennent une concentration de 100 μg/mL de saikosaponnine B2 et 8,00 mg/mL de cellulase, incubées dans un tampon HAc-NaAc (pH 4,7) à 60°C pendant 33 heures. Cette méthode permet d'obtenir un taux de conversion élevé de 95,04 % .
Méthodes de production industrielle : La production industrielle de la prosaikogénine D repose principalement sur l'hydrolyse enzymatique en raison de son efficacité et de son caractère écologique. Les méthodes traditionnelles telles que l'hydrolyse acide et la chromatographie sur colonne sont moins préférées en raison de leur impact environnemental et de leurs rendements plus faibles .
Analyse Des Réactions Chimiques
Types de réactions : La prosaikogénine D subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la prosaikogénine D, qui peuvent présenter des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
La prosaikogénine D présente un large éventail d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Des études ont montré son potentiel dans la modulation des voies biologiques et des processus cellulaires.
Médecine : La prosaikogénine D présente une activité anticancéreuse significative, en particulier contre les lignées cellulaires de cancer du côlon humain.
5. Mécanisme d'action
La prosaikogénine D exerce ses effets principalement par l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose. Elle cible des voies moléculaires spécifiques impliquées dans la régulation du cycle cellulaire et l'apoptose. Les cibles moléculaires et les voies exactes sont encore en cours d'investigation, mais il est connu qu'elle interagit avec des protéines et des enzymes clés impliquées dans ces processus .
Composés similaires :
- Prosaikogénine F
- Prosaikogénine G
- Saikogénine F
- Saikogénine G
Comparaison : La prosaikogénine D est unique en raison de ses bioactivités in vivo plus élevées par rapport à son glycoside d'origine, la saikosaponnine B2. Alors que la prosaikogénine F et G, ainsi que la saikogénine F et G, présentent également des activités pharmacologiques, la prosaikogénine D se distingue par ses propriétés anticancéreuses significatives et sa biodisponibilité plus élevée .
Comparaison Avec Des Composés Similaires
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Comparison: Prosaikogenin D is unique due to its higher in vivo bioactivities compared to its original glycoside, saikosaponin B2. While Prosaikogenin F and G, as well as Saikogenin F and G, also exhibit pharmacological activities, Prosaikogenin D stands out for its significant anti-cancer properties and higher bioavailability .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-WQPKRVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Are there any structural differences between Prosapogenin D and its parent compound that might explain differences in their activities?
A2: Yes, the different activities observed between Platycodin D (the parent compound), this compound, and this compound methyl ester are likely due to structural differences. Specifically, the sugar substituent or the presence of a methyl group at the C28-carboxyl position appear to play a role in their respective activities. []
Q2: How is this compound metabolized in the human gut?
A3: Studies have identified two enzymes from the human gut bacterium Eubacterium sp. A-44 that play a role in metabolizing saikosaponins, the compound class to which this compound belongs. These enzymes are a β-D-glucosidase and a novel β-D-fucosidase. [] While the β-D-glucosidase shows activity towards several saikosaponins, it cannot hydrolyze this compound. [] Conversely, the β-D-fucosidase specifically hydrolyzes Prosaikogenins A and F, but not this compound or G. []
Q3: Has this compound demonstrated any efficacy in in vivo models of disease?
A4: this compound methyl ester has shown promising results in mice models. It displayed acute anti-inflammatory activity in a carrageenan-induced inflammation model and demonstrated anti-arthritic activity in an adjuvant-induced arthritis model. [] These findings suggest potential therapeutic benefits, but further research is needed.
Q4: Are there any efficient methods for preparing this compound?
A5: Recent research has explored enzymatic hydrolysis of Saikosaponin B2 as an efficient and environmentally friendly approach for producing this compound. [] This method holds promise for obtaining larger quantities of this compound for further research and potential applications.
Q5: Where can I find additional resources and information about this compound and related compounds?
A7: Databases like TCMSP, GeneCards, OMIM, Drugbank, and DisGeNet can provide valuable information on saponins from Platycodon grandiflorum, including this compound, and their potential therapeutic targets. [] Additionally, exploring research publications and scientific literature focusing on saikosaponins and their biological activities will be beneficial for gaining further insights.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


